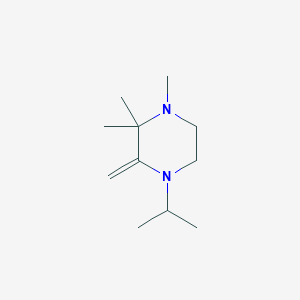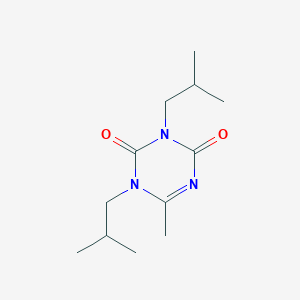
1H-Boriren-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Boriren-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a boron atom within a three-membered ring structure, making it a unique and interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Boriren-1-amine can be synthesized through various methods. One common approach involves the reaction of boron trichloride with an appropriate amine under controlled conditions. Another method includes the use of boronic acids or boronates as starting materials, which are then subjected to amination reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using boron-containing precursors and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Boriren-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can convert it into different boron-hydride species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include boron oxides, boron hydrides, and various substituted amine derivatives.
Scientific Research Applications
1H-Boriren-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It finds applications in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism by which 1H-Boriren-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom within the compound can form stable complexes with various biomolecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Borazine: A boron-nitrogen compound with a six-membered ring structure.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boranes: Boron-hydride compounds with various structural configurations.
Uniqueness: 1H-Boriren-1-amine is unique due to its three-membered ring structure containing a boron atom. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93895-36-4 |
|---|---|
Molecular Formula |
C2H4BN |
Molecular Weight |
52.87 g/mol |
IUPAC Name |
boriren-1-amine |
InChI |
InChI=1S/C2H4BN/c4-3-1-2-3/h1-2H,4H2 |
InChI Key |
FHVGOTISGJPPFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)







![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)



![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)
